molecular formula C11H14O2 B14644174 3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one CAS No. 56010-63-0

3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one

Cat. No.: B14644174
CAS No.: 56010-63-0
M. Wt: 178.23 g/mol
InChI Key: VGFPSKYYUJFYCV-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one is an organic compound with the molecular formula C11H14O2 It is a hydroxyketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of acetone with benzene in the presence of an aluminum chloride catalyst. Another method includes the oxidation of 2,2-dimethyl-1-phenyl-1-propanol using oxidizing agents such as lead dioxide or copper(I) catalysts .

Industrial Production Methods

Industrial production of this compound typically involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: 3-Oxo-2,2-dimethyl-1-phenylpropan-1-one or 3-Carboxy-2,2-dimethyl-1-phenylpropan-1-one.

    Reduction: 2,2-Dimethyl-1-phenyl-1-propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

CAS No.

56010-63-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one

InChI

InChI=1S/C11H14O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3

InChI Key

VGFPSKYYUJFYCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(=O)C1=CC=CC=C1

Origin of Product

United States

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